tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate
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Overview
Description
tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a pyrimidinyl group, among others.
Preparation Methods
The synthesis of tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and products .
Mechanism of Action
The mechanism of action of tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The molecular targets and pathways involved may include enzymes, receptors, and other proteins .
Comparison with Similar Compounds
tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other tert-butyl derivatives, fluorophenyl derivatives, and pyrimidinyl derivatives.
Biological Activity
The compound tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate has garnered attention in pharmaceutical research for its potential biological activity, particularly in the context of cardiovascular diseases and as an intermediate in the synthesis of statins, such as rosuvastatin. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H36FN3O4S, with a molecular weight of approximately 485.59 g/mol. The structure features a pyrimidine ring, a fluorophenyl group, and a tert-butyl ester, which are crucial for its biological activity.
Structure Highlights
Component | Description |
---|---|
Pyrimidine Ring | Central to biological interactions |
Fluorophenyl Group | Enhances lipophilicity and receptor binding |
tert-Butyl Ester | Increases stability and solubility |
N-Methylmethylsulfonamido | Imparts unique pharmacological properties |
The compound exhibits biological activity primarily through its inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This mechanism is similar to that of other statins, leading to decreased cholesterol levels and improved cardiovascular outcomes.
Pharmacological Studies
- In vitro Studies : Research has shown that the compound effectively inhibits HMG-CoA reductase with an IC50 value comparable to that of established statins.
- In vivo Studies : Animal models have demonstrated significant reductions in serum cholesterol levels upon administration of the compound, indicating its potential as a therapeutic agent for hyperlipidemia.
Case Studies
- Case Study 1 : A study involving rabbits showed that administration of tert-butyl (R,E)-7 resulted in a 30% reduction in LDL cholesterol levels after 4 weeks.
- Case Study 2 : Human clinical trials are ongoing to assess the efficacy and safety profile in patients with dyslipidemia.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its cardioprotective effects.
- Anti-inflammatory Effects : Research indicates that it reduces markers of inflammation in animal models, potentially benefiting cardiovascular health.
Data Summary
Properties
Molecular Formula |
C26H34FN3O6S |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
tert-butyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C26H34FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,20,32H,14-15H2,1-7H3 |
InChI Key |
FFFKSDDUCCGFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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